Cas no 2172050-63-2 (1-(3-bromo-2-fluorophenyl)methylpyrrolidin-2-one)

1-(3-bromo-2-fluorophenyl)methylpyrrolidin-2-one is a versatile organic compound with a bromo-fluorophenyl group and a pyrrolidin-2-one core. It exhibits good stability and is suitable for various synthetic applications, including the construction of complex organic molecules. The bromo and fluoro substituents enhance the compound's reactivity, making it a valuable intermediate in medicinal chemistry.
1-(3-bromo-2-fluorophenyl)methylpyrrolidin-2-one structure
2172050-63-2 structure
Product Name:1-(3-bromo-2-fluorophenyl)methylpyrrolidin-2-one
CAS No:2172050-63-2
MF:C11H11BrFNO
MW:272.113545656204
CID:5213300
PubChem ID:132398801
Update Time:2025-06-20

1-(3-bromo-2-fluorophenyl)methylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-[(3-bromo-2-fluorophenyl)methyl]pyrrolidin-2-one
    • 1-(3-bromo-2-fluorophenyl)methylpyrrolidin-2-one
    • Inchi: 1S/C11H11BrFNO/c12-9-4-1-3-8(11(9)13)7-14-6-2-5-10(14)15/h1,3-4H,2,5-7H2
    • InChI Key: DBZDIQQVZQLQFF-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC(Br)=C2F)CCCC1=O

1-(3-bromo-2-fluorophenyl)methylpyrrolidin-2-one Pricemore >>

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Additional information on 1-(3-bromo-2-fluorophenyl)methylpyrrolidin-2-one

Professional Introduction to 1-(3-bromo-2-fluorophenyl)methylpyrrolidin-2-one (CAS No. 2172050-63-2)

1-(3-bromo-2-fluorophenyl)methylpyrrolidin-2-one, identified by its CAS number 2172050-63-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both bromo and fluoro substituents on the aromatic ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery.

The methylpyrrolidin-2-one moiety is a crucial pharmacophore in this compound, known for its ability to interact with various biological targets. Pyrrolidinone derivatives have been extensively studied for their roles in modulating enzyme activity, receptor binding, and other pharmacological mechanisms. The introduction of halogen atoms, such as bromine and fluorine, further enhances the compound's potential by influencing its electronic distribution and metabolic stability. These modifications are often employed to optimize drug-like properties, including solubility, bioavailability, and selectivity.

In recent years, there has been a surge in research focusing on the development of novel compounds with enhanced efficacy and reduced side effects. The combination of bromo and fluoro substituents in 1-(3-bromo-2-fluorophenyl)methylpyrrolidin-2-one makes it an attractive candidate for further exploration in this context. Studies have demonstrated that such structural motifs can lead to compounds with improved pharmacokinetic profiles, which is essential for the successful translation of preclinical findings into clinical applications.

One of the most compelling aspects of this compound is its potential in the development of targeted therapies. The aromatic ring system, with its electron-withdrawing substituents, can facilitate interactions with specific biological targets such as kinases and other enzymes involved in disease pathways. For instance, recent research has highlighted the role of brominated aromatic compounds in inhibiting the activity of certain tyrosine kinases, which are implicated in cancer progression. The presence of a fluorine atom can also enhance binding affinity through halogen bonding interactions, a phenomenon that has been leveraged in the design of many modern drugs.

The synthesis of 1-(3-bromo-2-fluorophenyl)methylpyrrolidin-2-one presents unique challenges due to the sensitivity of the functional groups involved. However, advances in synthetic methodologies have made it possible to construct this molecule with high precision and yield. Techniques such as palladium-catalyzed cross-coupling reactions are frequently employed to introduce the bromo and fluoro substituents at desired positions on the aromatic ring. Additionally, protecting group strategies are often utilized to ensure that reactive sites are selectively modified during synthesis.

Evaluation of the pharmacological properties of this compound has revealed promising results in preclinical studies. Its ability to modulate biological pathways suggests that it may have therapeutic potential in areas such as oncology, inflammation, and neurodegenerative diseases. For example, preliminary data indicate that derivatives of this compound exhibit inhibitory effects on certain enzymes associated with pain signaling pathways. This finding underscores the importance of continued investigation into its biological activities and potential clinical applications.

The chemical stability and metabolic fate of 1-(3-bromo-2-fluorophenyl)methylpyrrolidin-2-one are critical factors that must be carefully considered during drug development. Computational modeling techniques have been instrumental in predicting how this molecule might behave within biological systems. By simulating interactions with enzymes and other biomolecules, researchers can gain insights into its potential degradation pathways and identify any liabilities that need to be addressed before moving into clinical trials.

In conclusion, 1-(3-bromo-2-fluorophenyl)methylpyrrolidin-2-one (CAS No. 2172050-63-2) represents a compelling example of how structural innovation can lead to novel therapeutic agents. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, with potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and develop sophisticated synthetic methodologies, compounds like this one are poised to play a significant role in the next generation of medicines.

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